N,2-Diethylhexan-1-amine N,2-Diethylhexan-1-amine
Brand Name: Vulcanchem
CAS No.: 62927-22-4
VCID: VC19425972
InChI: InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3
SMILES:
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol

N,2-Diethylhexan-1-amine

CAS No.: 62927-22-4

Cat. No.: VC19425972

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

N,2-Diethylhexan-1-amine - 62927-22-4

Specification

CAS No. 62927-22-4
Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
IUPAC Name N,2-diethylhexan-1-amine
Standard InChI InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3
Standard InChI Key IQGLRXQADKZNIS-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CNCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N,N-Diethylhexan-1-amine belongs to the class of acyclic monoamines, featuring a six-carbon alkyl chain (hexyl group) bonded to a nitrogen atom that is further substituted with two ethyl groups. The IUPAC name, N,N-diethylhexan-1-amine, reflects this substitution pattern. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₂₃N
Molecular Weight157.296 g/mol
Exact Mass157.183 g/mol
PSA (Polar Surface Area)3.24 Ų
LogP2.9085

The compound’s low polar surface area and moderate LogP value suggest significant hydrophobic character, making it soluble in organic solvents like dichloromethane and acetonitrile .

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) are not explicitly provided in the cited sources, analogous tertiary amines exhibit characteristic signals:

  • ¹H NMR: Methyl protons adjacent to nitrogen (δ 0.8–1.1 ppm), methylene groups in the hexyl chain (δ 1.2–1.5 ppm), and N-CH₂ protons (δ 2.2–2.6 ppm) .

  • MS: A molecular ion peak at m/z 157.18 (C₁₀H₂₃N⁺) with fragmentation patterns corresponding to ethyl and hexyl group losses .

Synthesis and Optimization Strategies

Alkylation of Primary Amines

A prevalent method involves the alkylation of hexan-1-amine with bromoethane in the presence of a base. For example, Stein and Breit (2013) achieved an 88% yield by reacting hexan-1-amine with bromoethane and potassium carbonate in acetonitrile at room temperature for 48 hours . The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity.

Reaction Scheme:
Hexan-1-amine+2CH3CH2BrK2CO3CH3CNN,N-Diethylhexan-1-amine+2HBr\text{Hexan-1-amine} + 2 \text{CH}_3\text{CH}_2\text{Br} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CH}_3\text{CN}} \text{N,N-Diethylhexan-1-amine} + 2 \text{HBr}

Reductive Amination

Yoon et al. (1993) demonstrated an alternative route using reductive amination of hexanal with diethylamine. Employing sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol, this method afforded moderate yields (60–70%) under mild conditions .

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
AlkylationBromoethane, K₂CO₃, CH₃CN88High yield, simple setupRequires stoichiometric base
Reductive AminationHexanal, NaBH₃CN, MeOH65Mild conditions, avoids alkyl halidesLower yield, costly reagents

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Miscible with hydrocarbons (e.g., hexane) and chlorinated solvents (e.g., dichloromethane) .

  • LogP: 2.9085 indicates preferential partitioning into lipid phases, aligning with its use in lipid-based drug delivery systems .

Applications in Pharmaceutical and Industrial Chemistry

Cholinesterase Inhibitor Development

Nacario et al. (2005) utilized N,N-diethylhexan-1-amine as a precursor in synthesizing dual-binding acetylcholinesterase (AChE) inhibitors. The compound’s lipophilic side chain enhanced blood-brain barrier permeability in candidate molecules targeting Alzheimer’s disease .

Surfactant and Corrosion Inhibition

The amine’s amphiphilic structure enables its use in:

  • Cationic Surfactants: Formulating quaternary ammonium salts for detergents .

  • Corrosion Inhibitors: Adsorbing onto metal surfaces via nitrogen lone pairs, forming protective films .

Future Directions and Research Gaps

Catalytic Applications

Exploring its role as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) could leverage its electron-donating ethyl groups.

Toxicological Profiling

In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) are needed to establish occupational exposure limits.

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